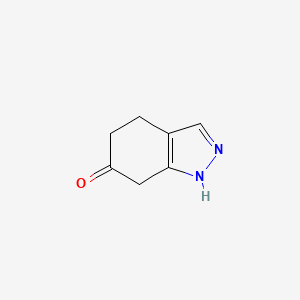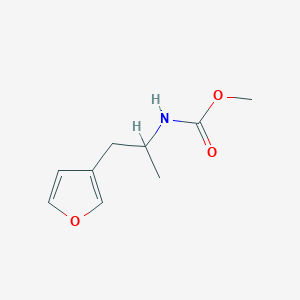
4,5-Dihydro-1H-indazol-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-dihydro-1H-indazol-6(7H)-one, also known as indazolone, is a heterocyclic compound with a bicyclic structure. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Characterization
4,5-Dihydro-1H-indazol-6(7H)-one is utilized in the synthesis of various fused indazole derivatives. For instance, Gopalakrishnan et al. (2008) synthesized a novel class of 4,6-diaryl-4,5-dihydro-2H-indazol-3-ols and related compounds, characterized by various spectroscopic techniques (Gopalakrishnan, Thanusu, & Kanagarajan, 2008). Similarly, Claramunt et al. (2006) conducted a structural study of tetrahydroindazolones, revealing insights into the tautomerism and structural properties of such compounds (Claramunt, López, Pérez-Medina, Pinilla, Torres, & Elguero, 2006).
Spectroscopy and Analysis
The compound's spectral properties and acidity have been a focus of several studies. Thyvelikakath et al. (1974) explored its spectra and acidity, contributing to a deeper understanding of its tautomeric structures (Thyvelikakath, Bramlett, Snider, Morris, Haslam, White, Purdie, Durham, & Berlin, 1974).
Novel Dye Synthesis
In the field of dyes and pigments, Pordel et al. (2014) synthesized new heterocyclic green dyes using derivatives of 4,5-dihydro-1H-indazol-6(7H)-one. Their study emphasized the color intensity and solvent effects on these dyes, showcasing the compound's utility in developing new color agents (Pordel, Beyramabadi, & Mohammadinejad, 2014).
Medicinal Chemistry and Biological Activity
The compound has been synthesized and evaluated for potential biological activities. For example, Morgan et al. (1971) synthesized indazoles structurally related to equilenin, showing in vitro activity against various microorganisms (Morgan, Berlin, Durham, & Chesnut, 1971). Taneja et al. (2017) synthesized benzo[e]indazole derivatives, including 4,5-dihydro-2H-benzo[e]indazole, for their antihyperglycemic effects, indicating the compound's potential in diabetes treatment (Taneja, Gupta, Mishra, Srivastava, Rahuja, Rawat, Pandey, Gupta, Jaiswal, Gayen, Tamrakar, Srivastava, & Goel, 2017).
Green Chemistry
Rao et al. (2014) demonstrated the use of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives in green chemistry, highlighting a sustainable and environmentally friendly synthetic approach (Rao, Haritha, Kolli, Rao, & Pal, 2014).
Antioxidant Evaluation
Kol and Yüksek (2010) synthesized novel derivatives and evaluated their antioxidant activities, comparing them with standard antioxidants (Kol & Yüksek, 2010).
properties
IUPAC Name |
1,4,5,7-tetrahydroindazol-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h4H,1-3H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXUCHEVOYHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-1H-indazol-6(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide](/img/structure/B2421346.png)
![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)

![2-chloro-N-[2-(3-chloro-4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2421349.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2421351.png)

![2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2421353.png)

![ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2421356.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2421358.png)
![3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2421359.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2421364.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2421365.png)